Positional N-Methylation Isomerism: 1,5,7- (CAS 4318-52-9) vs. 2,5,7-Trimethyl (CAS 10505-26-7) — Defined Structural Identity with Divergent Synthetic Access Routes
In the foundational 1958 study by Schmidt et al., the two isomeric tri-N-methyl-4,6-dioxo-4,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidines were synthesized and structurally distinguished [1]. The 1,5,7-isomer (CAS 4318-52-9, target compound III in the original paper) was obtained via methylation of the 1-methyl-4,6-dioxo-pyrazolo[3,4-d]pyrimidine precursor, while the 2,5,7-isomer (IV, CAS 10505-26-7) was prepared by direct methylation of the unsubstituted 4,6-dioxo parent [1]. Zeisel determination confirmed three N-methyl groups and zero O-methyl groups for both isomers, validating the structural assignment [1]. Patent US3098075A specifically exemplifies the 2,5,7-isomer for pharmaceutical formulations with caffeine-like stimulating activity, while the 1,5,7-isomer is accessed through a distinct synthetic route requiring the pre-methylated pyrazole precursor [2]. Both isomers were reported to exhibit diuretic and cardiac activity qualitatively comparable to caffeine, but quantitative comparative dose-response data were not published in the accessible literature [1].
| Evidence Dimension | Synthetic origin and structural identity (N-methylation position) |
|---|---|
| Target Compound Data | 1,5,7-Trimethyl isomer: obtained from 1-methyl-4,6-dioxo-pyrazolo[3,4-d]pyrimidine precursor; 3 N-CH₃ groups confirmed by Zeisel determination; MP and structural characterization reported [1] |
| Comparator Or Baseline | 2,5,7-Trimethyl isomer (CAS 10505-26-7): obtained from unsubstituted 4,6-dioxo-pyrazolo[3,4-d]pyrimidine by direct dimethyl sulfate methylation; also 3 N-CH₃ confirmed; MP 230-231°C [1][2] |
| Quantified Difference | The two isomers represent distinct chemical entities with different synthetic entry points; the N1-methyl precursor route for the target compound provides an orthogonal functionalization handle at the pyrazole N2 position that is unavailable in the 2,5,7-isomer, which is already N2-blocked. |
| Conditions | Synthetic chemistry; structural confirmation by Zeisel methoxyl determination and melting point; Helv. Chim. Acta 1958. |
Why This Matters
For procurement decisions, the 1,5,7-trimethyl isomer provides a chemically distinct regioisomeric scaffold with an unsubstituted N2 position available for further derivatization, which the 2,5,7-isomer cannot offer — this determines which SAR expansion pathways are accessible.
- [1] Schmidt, P.; Eichenberger, K.; Druey, J. Pyrazolo-pyrimidine II. Pyrazolo[3,4-d]pyrimidine mit Koffein-ähnlicher Struktur und Wirkung. Helv. Chim. Acta 1958, 41(4), 1052-1060. View Source
- [2] Druey, J.; Schmidt, P.; Eichenberger, K. New pyrazolo-pyrimidines. US Patent 3,098,075, issued July 16, 1963. View Source
